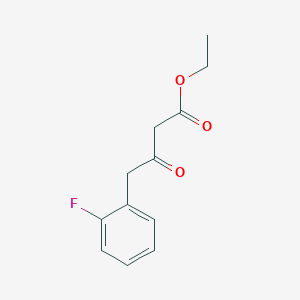

4-(2-氟苯基)-3-氧代丁酸乙酯

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the fluoro-phenyl group, the formation of the butyric acid ethyl ester, and the creation of the ketone group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. The presence of the fluoro-phenyl group, the butyric acid ethyl ester, and the ketone would all influence its structure. Quantum chemical calculations, including a torsional potential energy surface, energies of the fully optimized geometries, and harmonic Raman spectra, could assist in interpreting the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. The presence of the fluoro-phenyl group, the butyric acid ethyl ester, and the ketone could all influence its reactivity. For example, boronic acids and their esters are known to be involved in various types of reactions, including Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. These could include its melting point, boiling point, solubility, and stability. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .科学研究应用

合成和结构鉴定

与 4-(2-氟苯基)-3-氧代丁酸乙酯相关的化合物的合成和结构鉴定在氟尿嘧啶衍生物和其他药理活性分子的开发中至关重要。例如,2-苄氧基-5-氟-4-氧代-嘧啶-3-丁酸乙酯的合成,氟尿嘧啶衍生物中的关键中间体,突出了从 5-氟尿嘧啶开始的多步骤方法,该方法通过红外和 1H-NMR 技术得到验证 (谢军,2006).

抗肿瘤应用

在抗癌研究领域,4-氧代丁烯酸衍生物,包括各种酯类,已被发现是针对乳腺癌的有效抗肿瘤剂。这一发现为这些化合物作为治疗乳腺癌的治疗剂开辟了新途径,突出了这些衍生物在药物化学中的重要性 (D. Miles 等人,1958).

光伏应用

使用 [6,6]-苯基-C₆₁-丁酸衍生物,包括具有增强电子迁移率的酯类,作为聚合物太阳能电池中的受体和阴极界面材料,表明它们在提高功率转换效率方面的潜力。该应用展示了此类酯类在制药领域之外的可再生能源技术中的多功能性,为更高效的有机太阳能电池提供了途径 (孟兰·吕等人,2014).

合成方法学进展

为相关酯类开发新的合成途径,例如制备 4-苯基-2-氧代丁酸乙酯,说明了化学合成领域的持续创新。这些方法学不仅提供了获得这些化合物的途径,还增强了我们对其在各个研究领域的潜在应用的理解 (V. Slavinska 等人,1996).

与生物系统的相互作用

含氟酯与醛相互作用的研究揭示了它们的反应性和形成生物活性或结构有趣化合物的潜力。这项研究强调了氟化酯在合成具有潜在药理应用的新型分子中的重要性 (M. V. Pryadeina 等人,2002).

作用机制

Target of Action

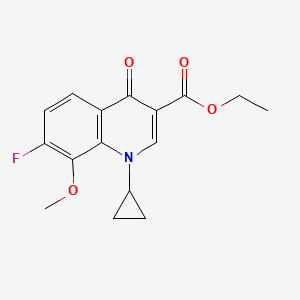

Similar compounds, such as fluoroquinolones, have been reported to interact with bacterial dna-gyrase .

Mode of Action

Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its targets through a combination of hydrolysis, hydroxylation, and oxidation reactions .

Biochemical Pathways

It’s worth noting that similar compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

Similar compounds have been reported to have high plasma protein binding . The compound’s bioavailability could be influenced by factors such as its stability in water, as boronic acids and their esters are only marginally stable in water .

Result of Action

Similar compounds have been reported to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can considerably accelerate the rate of reaction of similar compounds . Furthermore, the compound’s stability could be influenced by its solubility in water .

安全和危害

As with any chemical compound, handling “4-(2-Fluoro-phenyl)-3-oxo-butyric acid ethyl ester” would require appropriate safety precautions. This could include using personal protective equipment and ensuring adequate ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .

未来方向

属性

IUPAC Name |

ethyl 4-(2-fluorophenyl)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-2-16-12(15)8-10(14)7-9-5-3-4-6-11(9)13/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGNQPPGNKYLFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

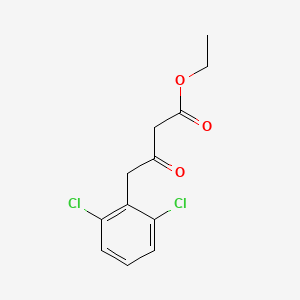

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B3117062.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-fluoro-4-nitrophenyl)carbamate](/img/structure/B3117065.png)

![4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline](/img/structure/B3117137.png)